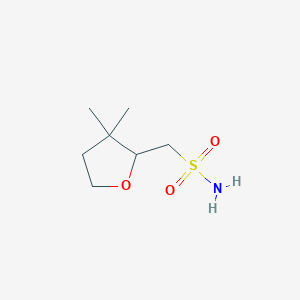

(3,3-Dimethyloxolan-2-yl)methanesulfonamide

Description

(3,3-Dimethyloxolan-2-yl)methanesulfonamide (CAS: EN300-179295) is a sulfonamide derivative featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 3-position and a methanesulfonamide moiety at the 2-position. Its molecular formula is C₇H₁₅NO₃S, with a molecular weight of 193.27 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science, owing to its sulfonamide group’s versatility in hydrogen bonding and its oxolane ring’s conformational rigidity.

Key properties include:

- Hydrogen-bonding capacity: The sulfonamide (–SO₂NH₂) group enables interactions with biological targets or polymers.

- Steric effects: The 3,3-dimethyl substitution on the oxolane ring imposes steric constraints, influencing reactivity and solubility.

- Synthetic utility: It serves as a precursor for derivatives like (3,3-dimethyloxolan-2-yl)methanesulfonyl chloride (CAS: 2166701-96-6), a reactive intermediate used in nucleophilic substitutions .

Propriétés

IUPAC Name |

(3,3-dimethyloxolan-2-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNKKKHPXVWQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC1CS(=O)(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of (3,3-Dimethyloxolan-2-yl)methanesulfonamide typically involves the reaction of 3,3-dimethyloxolane with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Analyse Des Réactions Chimiques

(3,3-Dimethyloxolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Applications De Recherche Scientifique

(3,3-Dimethyloxolan-2-yl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.

Mécanisme D'action

The mechanism of action of (3,3-Dimethyloxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The methanesulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

N-(5-(tert-Butyl)-2-hydroxyphenyl)methanesulfonamide

Structural Differences :

- Core structure: Unlike the oxolane ring in the target compound, this derivative has a phenolic ring substituted with a tert-butyl group and a hydroxyl group.

- Functional groups : Both share the methanesulfonamide group but differ in the aromatic vs. aliphatic heterocyclic framework.

Research Findings :

- Electronic properties: The phenolic hydroxyl group enhances electron delocalization, differing from the electron-rich oxolane ring in the target compound.

| Property | (3,3-Dimethyloxolan-2-yl)methanesulfonamide | N-(5-(tert-Butyl)-2-hydroxyphenyl)methanesulfonamide |

|---|---|---|

| Core structure | Oxolane ring | Phenolic ring |

| Key substituents | 3,3-dimethyl, –SO₂NH₂ | tert-Butyl, –OH, –SO₂NH₂ |

| Molecular weight (g/mol) | 193.27 | Not reported |

| Applications | Synthetic intermediate | Antioxidant candidate |

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Structural Differences :

- Triazine backbone : Compounds like metsulfuron methyl (CAS: 74223-64-6) incorporate a sulfonamide group linked to a triazine ring, unlike the oxolane-based structure of the target compound .

- Complexity: Sulfonylureas are larger molecules with additional functional groups (e.g., methoxy, methylamino).

Functional Contrasts :

- Biological activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, making them potent herbicides. The target compound lacks this enzymatic targeting capability.

- Solubility : The oxolane ring may improve lipid solubility compared to the polar triazine-sulfonamide hybrids.

| Property | (3,3-Dimethyloxolan-2-yl)methanesulfonamide | Metsulfuron Methyl |

|---|---|---|

| Core structure | Oxolane ring | Triazine-sulfonamide hybrid |

| Key substituents | –SO₂NH₂, dimethyl | –SO₂NH₂, methoxy, methylamino |

| Molecular weight (g/mol) | 193.27 | 381.4 |

| Applications | Synthetic intermediate | Herbicide |

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate

Structural Differences :

Functional Contrasts :

- Industrial use : Primarily employed in dyes and surfactants due to its ionic nature and UV absorption properties.

- Reactivity : Sulfonates are less nucleophilic than sulfonamides, limiting their utility in covalent bond-forming reactions.

Activité Biologique

(3,3-Dimethyloxolan-2-yl)methanesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications. This article reviews the biological activity of (3,3-Dimethyloxolan-2-yl)methanesulfonamide, including its mechanisms of action, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The compound (3,3-Dimethyloxolan-2-yl)methanesulfonamide possesses the following chemical structure:

- Molecular Formula : C₇H₁₅NO₃S

- Molecular Weight : 189.27 g/mol

This structure features a dimethyl oxolane ring and a methanesulfonamide group, which are critical for its biological interactions.

Research indicates that (3,3-Dimethyloxolan-2-yl)methanesulfonamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit certain enzymes, particularly those involved in inflammation and microbial processes.

- Modulation of Cytokine Production : Preliminary studies suggest this compound may influence the production of pro-inflammatory cytokines, potentially providing anti-inflammatory effects.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the potential therapeutic applications of (3,3-Dimethyloxolan-2-yl)methanesulfonamide:

- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 25 µg/mL. This suggests potential use in treating infections caused by these pathogens.

- Anti-inflammatory Properties : In a model of acute inflammation using lipopolysaccharide (LPS)-stimulated macrophages, (3,3-Dimethyloxolan-2-yl)methanesulfonamide significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α. This indicates a promising role in managing inflammatory diseases.

- Neuroprotective Effects : Preliminary findings from neuropharmacological studies suggest that the compound may have protective effects against neurodegeneration by inhibiting acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.